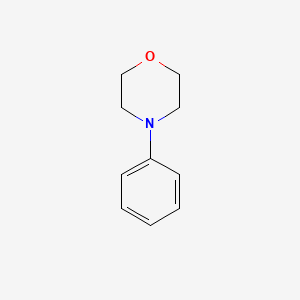

4-Phenylmorpholine

CAS No.: 92-53-5

Cat. No.: VC2494813

Molecular Formula: C10H13NO

Molecular Weight: 163.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 92-53-5 |

|---|---|

| Molecular Formula | C10H13NO |

| Molecular Weight | 163.22 g/mol |

| IUPAC Name | 4-phenylmorpholine |

| Standard InChI | InChI=1S/C10H13NO/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h1-5H,6-9H2 |

| Standard InChI Key | FHQRDEDZJIFJAL-UHFFFAOYSA-N |

| SMILES | C1COCCN1C2=CC=CC=C2 |

| Canonical SMILES | C1COCCN1C2=CC=CC=C2 |

| Melting Point | 52.5 °C |

Introduction

Chemical Structure and Properties

4-Phenylmorpholine consists of a six-membered morpholine ring containing an oxygen atom at position 1 and a nitrogen atom at position 4, with a phenyl group attached to the nitrogen. The molecular formula is C10H13NO with a molecular weight of 163.22 g/mol .

Physical Properties

4-Phenylmorpholine appears as a white to light yellow or light red crystalline solid or powder at room temperature . Its physical properties are summarized in the table below:

| Property | Value |

|---|---|

| Molecular Formula | C10H13NO |

| Molecular Weight | 163.22 g/mol |

| Physical Form | White to brownish crystalline solid |

| Melting Point | 51-54°C |

| Boiling Point | 165-170°C at 45 mm Hg |

| Density | 1.053 g/cm³ (60°C) |

| Vapor Density | 5.63 (vs air) |

| Vapor Pressure | <0.1 mm Hg (20°C) |

| Refractive Index | 1.5400 (estimated) |

| Flash Point | >230°F |

| Water Solubility | 3.46 g/L |

| LogP | 1.360 (estimated) |

| pKa | 5.19±0.40 (predicted) |

Chemical Properties

4-Phenylmorpholine exhibits both basic and nucleophilic properties due to the presence of the nitrogen atom in the morpholine ring. The oxygen atom in the morpholine ring contributes to its polarity and hydrogen-bonding capabilities. When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx) .

One notable chemical reaction is the oxidation of 4-phenylmorpholine, which yields N-formyl-N-2-hydroxyethylaniline . This oxidation reaction demonstrates the susceptibility of the morpholine ring to oxidative cleavage.

Spectroscopic Properties

Studies on the electronic absorption spectra of 4-phenylmorpholine reveal significant insights into its molecular structure and behavior in different solvents. Research comparing 4-phenylmorpholine with 1-phenylpyrrole has demonstrated interesting differences in their spectroscopic properties .

UV-Visible Spectroscopy

In UV-visible spectroscopy studies, 4-phenylmorpholine exhibits characteristic absorption bands that correspond to π→π* electronic transitions . These transitions have been observed both experimentally and through theoretical calculations using time-dependent density functional theory (TDDFT) with B3LYP functional and 6-31G* basis set .

Molecular Geometry and Solvent Effects

The dihedral angle and dipole moment of 4-phenylmorpholine vary with solvent polarity, indicating solvent-dependent conformational changes. Research has shown that:

-

The dihedral angle of 4-phenylmorpholine increases with increasing solvent polarity

-

Compared to 1-phenylpyrrole, 4-phenylmorpholine exhibits a higher dihedral angle, suggesting it is more planar in structure

The higher planarity of 4-phenylmorpholine compared to 1-phenylpyrrole is attributed to potential hydrogen bonding interactions between 4-phenylmorpholine and various solvents . This increased planarity may contribute to its higher reactivity in certain chemical reactions.

| Solvent | Total Energy (a.u.) | Dipole Moment (D) | Dihedral Angle |

|---|---|---|---|

| Cyclohexane | -441.2223 | 1.7047 | 143.39° |

| 1,2-dichloroethane | -441.2270 | 1.9641 | 143.58° |

| Methanol | -444.2283 | 2.0049 | 144.68° |

Synthesis Methods

Several methods have been developed for the synthesis of 4-phenylmorpholine and its substituted derivatives. These methods typically involve the reaction of aniline derivatives with appropriate reagents to form the morpholine ring.

Direct Ring Closure Method

A patented synthesis method involves heating substituted phenylamine (aniline) with 2-chloroethyl ether under alkaline conditions to form the morpholine ring through a ring closure reaction . This direct method offers several advantages:

-

The reaction can be performed in the absence of solvent

-

It uses relatively inexpensive starting materials (aniline derivatives)

-

It can achieve moderate to good yields even for sterically hindered anilines

The general procedure involves:

-

Mixing the substituted phenylamine with 2-chloroethyl ether in the presence of a base (such as triethylamine)

-

Heating the mixture to approximately 150°C

-

Allowing the reaction to proceed for 24 hours

Applications and Uses

4-Phenylmorpholine has found applications in various fields of chemistry and related sciences:

Analytical Chemistry

One of the primary applications of 4-phenylmorpholine is as an internal standard in gas chromatographic methods for the determination of alkaloids . Its stable nature, well-defined chromatographic properties, and relatively low reactivity make it suitable for this purpose.

Spectroscopic Research

The compound serves as a model substrate in studies investigating solvent effects on electronic absorption spectra . Its well-characterized spectroscopic properties make it valuable for fundamental research in physical organic chemistry and spectroscopy.

Chemical Synthesis

4-Phenylmorpholine and its derivatives are used as intermediates in organic synthesis, particularly in the preparation of pharmaceutically relevant compounds. The morpholine ring is a common structural motif in many bioactive molecules.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume